molecular formula C10H8ClNO3 B15324982 4-Oxo-1,4-dihydroquinoline-7-carboxylicacidhydrochloride

4-Oxo-1,4-dihydroquinoline-7-carboxylicacidhydrochloride

Cat. No.: B15324982
M. Wt: 225.63 g/mol
InChI Key: MPTHSBQANUVKKN-UHFFFAOYSA-N
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Description

4-Oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride is a chemical compound with significant relevance in medicinal chemistry. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its potential therapeutic applications, particularly in the development of antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride typically involves the reaction of anthranilic acid derivatives. One common method includes the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation . Another method involves the use of catalytic amounts of sodium iodide and heating the reaction mixture at reflux temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable and efficient methodologies developed for similar quinoline derivatives can be adapted for large-scale production. These methods often involve multi-step synthesis, flow chemistry, and metal-catalyzed reactions .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions include quinoline N-oxides, hydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

4-Oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride involves the inhibition of bacterial DNA synthesis. This is achieved by blocking the subunit A of the DNA gyrase enzyme, which is essential for DNA replication, transcription, and repair. Additionally, the compound affects the bacterial cell wall, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride is unique due to its specific structural features, which allow for targeted modifications at various positions on the quinoline nucleus. This flexibility makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and reduced resistance .

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

4-oxo-1H-quinoline-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H7NO3.ClH/c12-9-3-4-11-8-5-6(10(13)14)1-2-7(8)9;/h1-5H,(H,11,12)(H,13,14);1H

InChI Key

MPTHSBQANUVKKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC=CC2=O.Cl

Origin of Product

United States

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